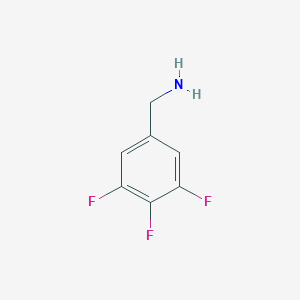

3,4,5-Trifluorobenzylamine

描述

Significance of Fluorination in Organic and Medicinal Chemistry

The strategic incorporation of fluorine into organic compounds can profoundly influence their biological activity and physical properties. tandfonline.comtandfonline.com Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a bioisostere of a hydrogen atom, yet with drastically different electronic effects. tandfonline.com

Key impacts of fluorination in drug design and organic chemistry include:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.govnews-medical.net This can block metabolically labile sites in a drug molecule, prolonging its half-life and bioavailability. nih.gov

Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially enhancing its binding affinity to target proteins. tandfonline.comacs.org For instance, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, such as amines, influencing their interaction with biological targets. nih.govresearchgate.net

Lipophilicity and Permeability: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. tandfonline.comnih.gov This enhanced permeability is a crucial factor for the efficacy of many pharmaceutical agents. news-medical.net

Conformational Control: The presence of fluorine can create a conformational bias in a molecule, which can be strategically utilized to lock it into a bioactive conformation. researchgate.net

The prevalence of fluorinated compounds in the pharmaceutical industry is a testament to these benefits, with over 20% of all pharmaceuticals containing fluorine. news-medical.net

Overview of Benzylamine (B48309) Derivatives in Advanced Synthetic Strategies

Benzylamine and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgchemicalbook.com Their utility stems from the reactivity of the amino group and the stability of the benzyl (B1604629) group, which can also function as a protecting group that is readily removable by hydrogenolysis. wikipedia.org

Benzylamine derivatives are key intermediates in the synthesis of a wide range of compounds, including:

Pharmaceuticals: They are integral to the synthesis of numerous drugs, such as the anticonvulsant lacosamide (B1674222) and the antibiotic moxifloxacin. wikipedia.org

Agrochemicals: These compounds are used to create new crop protection agents. chemicalbook.com

Polymers and Materials: Benzylamines serve as essential scaffolds in the production of various polymers. researchgate.net

Heterocyclic Compounds: They are precursors in the synthesis of isoquinolines and other nitrogen-containing heterocyclic systems. wikipedia.org

The versatility of benzylamines in N-alkylation, acylation, and other transformations makes them indispensable tools for synthetic chemists. wikipedia.orgorganic-chemistry.org

Unique Position and Research Relevance of 3,4,5-Trifluorobenzylamine

This compound, with its molecular formula C₇H₆F₃N, combines the advantageous properties of both fluorinated aromatics and benzylamines. sigmaaldrich.com The trifluorinated phenyl ring provides the metabolic stability and altered electronic properties characteristic of fluorinated compounds, while the benzylamine moiety offers a reactive handle for further synthetic modifications. smolecule.com

This unique combination of features makes this compound a valuable building block in several areas of research:

Medicinal Chemistry: The trifluorobenzyl moiety can enhance the binding affinity and selectivity of drug candidates. For example, it has been used in the development of enzyme inhibitors, such as those targeting the p53-MDM2 interaction, which is a critical pathway in cancer therapy.

Materials Science: Its ability to undergo nucleophilic substitution reactions allows for the incorporation of diverse functional groups, making it a valuable component in the synthesis of novel fluorinated materials.

Chemical Synthesis: It serves as a crucial intermediate for creating complex fluorinated organic molecules. smolecule.com

Recent research has also explored the use of this compound in the photocatalytic oxidative coupling to synthesize imines, demonstrating a substrate conversion of 52% under specific conditions. acs.org The compound's distinct structural and electronic properties continue to drive its application in advanced chemical research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 235088-69-4 |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.12 g/mol |

| Appearance | Solid |

| InChI Key | AJGBQAAXUVSBCH-UHFFFAOYSA-N |

Table sources: sigmaaldrich.comthermofisher.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,4,5-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGBQAAXUVSBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380349 | |

| Record name | 3,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235088-69-4 | |

| Record name | 3,4,5-Trifluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235088-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3,4,5 Trifluorobenzylamine in Organic Synthesis

Condensation Reactions Involving 3,4,5-Trifluorobenzylamine

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule with the loss of a small molecule, such as water. The participation of this compound in such reactions is influenced by the electron-withdrawing nature of its fluorine substituents.

Formation of Complex Cage Structures, e.g., Hexaazaisowurtzitanes

While the condensation of unsubstituted benzylamine (B48309) and various phenyl-ring-substituted analogues with glyoxal (B1671930) is well-documented dur.ac.ukresearchgate.net, the specific use of this compound in this reaction is not prominently reported in the literature. Mechanistic studies on the synthesis of HBIW derivatives have shown that yields are lower for benzylamines that possess electron-withdrawing substituents on the phenyl ring. dur.ac.uk The three strongly electron-withdrawing fluorine atoms in this compound significantly decrease the nucleophilicity of the amine group, which would likely hinder the initial condensation steps with glyoxal, making the formation of the corresponding hexaaza-polycyclic cage challenging under standard conditions.

Mechanistic Studies of Condensation Pathways and By-product Formation

The mechanism for the formation of the hexaazaisowurtzitane cage from benzylamine and glyoxal is complex and involves several key intermediates. nih.gov Initial condensation of the amine with the carbonyl groups of glyoxal leads to the formation of 1,2-bis(benzylamino)-1,2-ethanediol and its subsequent dehydration product, N,N'-dibenzyl-1,2-ethanediimine. dur.ac.ukresearchgate.net These intermediates are thought to undergo further condensation and cyclization to build the final cage structure. researchgate.net The reaction is highly dependent on factors like the acid catalyst, temperature, and solvent. dur.ac.uk

In-depth studies on the acid-catalyzed condensation of structurally related compounds, such as benzamide (B126) and benzyl (B1604629) carbamate, with glyoxal reveal the potential for numerous side reactions and by-products. nih.govmdpi.com For instance, under certain conditions, instead of cage formation, cyclic products like N,N'-disubstituted-3,6-diamino-1,4-dioxane-2,5-diols can form. nih.gov Other identified by-products in related systems include various linear condensation intermediates and products arising from the solvent's participation in the reaction. mdpi.com

Given the reduced nucleophilicity of this compound, it is plausible that its condensation with glyoxal would be slow, potentially favoring the formation of by-products over the desired complex cage structure. The reaction would likely require forcing conditions, and the pathway could be diverted towards simpler, more stable condensation products rather than the kinetically and thermodynamically demanding formation of the isowurtzitane cage. Theoretical studies on the condensation of glyoxal with ammonia (B1221849) and other amines highlight the intricate network of possible reactions, including the formation of various C-N cyclic oligomers and imidazole (B134444) derivatives, which could also be potential by-products in a reaction with this compound. researchgate.netsandiego.edursc.org

Multi-Component Reaction (MCR) Strategies Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.gov this compound has proven to be a viable component in these powerful synthetic strategies.

Application in Ugi Four-Component Reactions for Diverse Scaffolds

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. researchgate.netnih.gov These products can serve as peptidomimetics and are valuable for generating libraries of compounds for drug discovery. researchgate.net

This compound has been successfully employed as the amine component in an Ugi four-component reaction to synthesize novel and potent inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. nih.govnih.govacs.org In a specific example, the equimolar reaction of this compound, indole-3-carboxaldehyde, tert-butyl isocyanide, and formic acid led to the one-step synthesis of a complex MDM2 antagonist. nih.gov The resulting racemic product demonstrated a high binding affinity for MDM2, and upon chiral separation, the individual enantiomers showed even greater activity. nih.govacs.org Modeling studies revealed that the 3,4,5-trifluorophenyl ring of the Ugi product occupies a key hydrophobic pocket (p53Leu26) of the MDM2 protein. nih.gov

Table 1: Ugi Four-Component Reaction for the Synthesis of a p53-MDM2 Antagonist

| Component | Chemical Name | Role | Reference |

| Amine | This compound | Provides the N-benzyl scaffold and the key trifluorophenyl group for binding. | nih.gov |

| Aldehyde | Indole-3-carboxaldehyde | Forms the central scaffold and provides the indole (B1671886) moiety for anchoring. | nih.gov |

| Isocyanide | tert-Butyl isocyanide | Contributes to the amide backbone. | nih.gov |

| Carboxylic Acid | Formic acid | Acts as both the acid component and a catalyst for imine formation. | nih.gov |

Scope and Limitations of MCRs with Fluorinated Benzylamines

The successful application of this compound in the Ugi reaction demonstrates that fluorinated benzylamines can be valuable building blocks in MCRs. nih.gov The ability to introduce a trifluorinated phenyl group in a single, efficient step is highly advantageous for creating libraries of potential drug candidates. nih.gov

This limitation is exemplified by the challenges in forming hexaazaisowurtzitane, where electron-withdrawing groups on the benzylamine are detrimental. dur.ac.uk In contrast, the Ugi reaction appears more tolerant, successfully incorporating this compound to yield complex products. nih.govnih.govacs.org This suggests that the reactivity is highly dependent on the specific MCR and its mechanism. It is possible that for some MCRs, stronger acid catalysis or different reaction conditions might be necessary to overcome the reduced reactivity of the fluorinated amine.

Amidation Reactions and Generation of Novel Amide Derivatives

The formation of an amide bond is one of the most frequent and important reactions in organic synthesis, central to the creation of peptides, pharmaceuticals, and polymers. Direct catalytic amidation of carboxylic acids with amines is a green and atom-economical alternative to traditional methods that require pre-activation of the carboxylic acid.

The direct amidation of carboxylic acids with poorly nucleophilic amines, such as electron-deficient anilines, is a known challenge. rsc.orgresearchgate.net Given that this compound is a relatively electron-poor amine, its use in direct amidation reactions requires effective catalytic systems. Boron-based catalysts, in particular, have shown great promise in this area. nih.gov

Recent research has identified a novel borate (B1201080) ester catalyst, derived from 3,4,5-trifluorophenol, that is highly effective for catalytic amidations involving previously unreactive substrates, including very electron-poor amines. rsc.org While this study did not use this compound as a substrate, its findings are highly relevant, indicating that borate ester catalysts are well-suited to activate carboxylic acids for reaction with weakly nucleophilic amines. Such catalysts could facilitate the synthesis of a wide range of novel amide derivatives from this compound and various carboxylic acids.

The general utility of boron catalysts for challenging amidations is well-established. Boronic acids and borate esters can mediate the reaction between a wide array of carboxylic acids and amines, including those that are sterically hindered or electronically deactivated. rsc.orgucl.ac.uk These reactions typically proceed via dehydrative condensation, often requiring azeotropic removal of water. rsc.org

Table 2: Potential Catalytic Systems for Amidation of this compound

| Catalyst Type | Example Catalyst/System | Key Features | Reference |

| Borate Esters | Tris(3,4,5-trifluorophenyl) borate | Highly effective for electron-poor amines and coordinating substrates. | rsc.org |

| Boronic Acids | Biphenyl-based boronic acids | Designed for bifunctional activation of both carboxylic acid and amine. | researchgate.net |

| Boric Acid | B(OH)₃ | A very low-cost catalyst, effective for relatively reactive substrates. | rsc.org |

The development of these powerful catalytic systems opens the door to the efficient synthesis of novel amides incorporating the 3,4,5-trifluorobenzyl moiety. This allows for the systematic exploration of this functional group in various molecular contexts, from pharmaceuticals to advanced materials.

Cyclization Reactions and Heterocyclic Compound Formation

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to undergo cyclization reactions, often in tandem with other reactants, allows for the construction of fused ring systems like quinazolines. The fluorine atoms on the benzene (B151609) ring are retained in the final heterocyclic product, imparting unique electronic properties.

One of the most significant applications is in the synthesis of quinazolines. Quinazoline (B50416) scaffolds are prevalent in numerous bioactive compounds and natural products. nih.gov Various synthetic strategies have been developed to construct the quinazoline ring system. organic-chemistry.orgopenmedicinalchemistryjournal.com For instance, a one-pot, three-component reaction can be employed, reacting an aminobenzylamine, such as this compound, with other reagents to build the heterocyclic core. beilstein-journals.orgnih.gov Tandem reactions, often mediated by catalysts like o-iodoxybenzoic acid (IBX), can facilitate the cyclization of an aminobenzylamine with an aldehyde to yield diversely substituted quinazolines or their dihydro derivatives. organic-chemistry.org The general approach involves the initial formation of an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to form the stable aromatic quinazoline ring.

Another important cyclization pathway for related amine compounds is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for creating tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, which are core structures in many alkaloids. wikipedia.orgmdpi.com While classic Pictet-Spengler reactions require a β-arylethylamine, variations of this acid-catalyzed intramolecular electrophilic substitution have been developed that expand its scope. depaul.edu The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring to close the loop. wikipedia.org The reactivity in these cyclizations is heavily dependent on the nucleophilicity of the aromatic ring; electron-donating groups enhance the reaction, while the electron-withdrawing fluorine atoms in this compound would generally require stronger acidic conditions or higher temperatures. wikipedia.org

| Heterocyclic Product | Reactants | Catalyst/Reagents | Key Features |

| Substituted Quinazolines | o-Aminobenzylamine derivative, Aldehyde | o-Iodoxybenzoic acid (IBX) | A tandem reaction involving imine formation followed by cyclization. |

| Dihydroquinazolines | o-Aminobenzylamine derivative, Aldehyde | o-Iodoxybenzoic acid (IBX) | Can be isolated as the intermediate before oxidation to the quinazoline. organic-chemistry.org |

| Tetrahydroisoquinolines | β-Phenylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Classic Pictet-Spengler reaction; proceeds via an iminium ion intermediate. wikipedia.orgnumberanalytics.com |

| Tetrahydro-β-carbolines | Tryptamine, Aldehyde/Ketone | Acid catalyst (e.g., TFA) | A key reaction for synthesizing indole alkaloids. mdpi.com |

Imine Formation via Condensation with Aldehydes

The condensation reaction between this compound and an aldehyde is a fundamental transformation that results in the formation of an N-substituted imine, also known as a Schiff base. masterorganicchemistry.com This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. libretexts.org The process is typically reversible and often catalyzed by acid, which serves to protonate the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the primary amine. masterorganicchemistry.comlibretexts.org

The mechanism involves several distinct steps:

Nucleophilic Addition: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a positively charged species called an iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral imine product. libretexts.org

The trifluorinated phenyl ring in the resulting imine significantly influences its electronic properties and stability. These imines can be isolated as final products or used as intermediates in more complex synthetic sequences, such as the cyclization reactions discussed previously or in the synthesis of metal complexes. cornell.edu The reaction is versatile and can be carried out with a wide range of aromatic and aliphatic aldehydes. organic-chemistry.org

| Aldehyde Reactant | Product | Reaction Conditions | Key Features |

| Aromatic Aldehyde (e.g., Benzaldehyde) | N-(3,4,5-Trifluorobenzyl)benzaldimine | Acid catalysis (e.g., p-TsOH), removal of water | Forms a conjugated imine system. |

| Aliphatic Aldehyde (e.g., Acetaldehyde) | N-(3,4,5-Trifluorobenzyl)ethanimine | Acid catalysis, often requires milder conditions | Product may be less stable than those from aromatic aldehydes. |

| Formaldehyde (B43269) | N-(3,4,5-Trifluorobenzyl)methanimine | Typically uses a formaldehyde equivalent like paraformaldehyde | Forms the simplest benzylideneamine derivative. |

| Substituted Aromatic Aldehydes | Corresponding N-(3,4,5-Trifluorobenzyl)imine | Acid catalysis, removal of water | Electronic effects of substituents on the aldehyde can influence reaction rate. |

Applications of 3,4,5 Trifluorobenzylamine As a Versatile Synthetic Building Block

In Medicinal Chemistry and Drug Discovery Programs

3,4,5-Trifluorobenzylamine is a key intermediate in the synthesis of compounds for a range of therapeutic targets. Its trifluorobenzyl moiety is particularly effective in establishing favorable interactions within the binding sites of proteins, contributing to enhanced biological activity. nih.govnih.gov

The disruption of protein-protein interactions (PPIs) is a promising strategy for therapeutic intervention in various diseases, including cancer. nih.gov this compound has been instrumental in the design of potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy. nih.govnih.gov

The p53 protein is a crucial tumor suppressor that is negatively regulated by the murine double minute 2 (MDM2) protein. nih.gov In many cancers where p53 is not mutated, its function is suppressed by overexpression of MDM2. nih.gov Small molecules that inhibit the p53-MDM2 interaction can restore p53 activity, leading to tumor cell cycle arrest and apoptosis. nih.gov

The this compound moiety has proven to be a key substituent in the development of potent MDM2 antagonists. In one study, a library of compounds was synthesized to explore the impact of fluorine substitution on MDM2 binding. A racemic mixture of a compound bearing the this compound substituent was found to be active, exhibiting a binding constant of 130 nM. nih.gov

In a separate study, researchers developed artificial macrocycles as p53-MDM2 inhibitors. The synthesis of compound 1j , which incorporated this compound, resulted in a racemic mixture with a notable binding affinity of 140 nM. These findings underscore the significant contribution of the 3,4,5-trifluorophenyl group to the binding affinity of these inhibitors for the MDM2 protein.

Table 1: Binding Affinities of Racemic MDM2 Antagonists Incorporating this compound

| Compound | Description | Binding Affinity (Kᵢ) |

| Isomer of compound 54 | Racemic mixture with a this compound substituent | 130 nM nih.gov |

| Compound 1j | Racemic mixture of a macrocyclic p53-MDM2 inhibitor | 140 nM |

The stereochemistry of drug candidates can have a profound impact on their pharmacological activity. This is particularly true for inhibitors that target the well-defined binding pockets of proteins like MDM2. Enantioselective synthesis and the separation of racemic mixtures are therefore critical steps in the development of potent and selective therapeutic agents.

The previously mentioned macrocyclic MDM2 inhibitor, compound 1j , was subjected to enantiomeric separation, yielding the individual enantiomers (+)-1ja and (−)-1jb . Subsequent binding assays revealed a significant difference in their affinities for MDM2, with Kᵢ values of 90 nM and 700 nM, respectively. This demonstrates a clear stereochemical preference for binding, with the (+)-enantiomer being significantly more potent.

Further illustrating the importance of stereochemistry, an indole-based MDM2 antagonist was synthesized via a multi-component Ugi reaction, utilizing this compound as a starting material. nih.gov The resulting racemic mixture was separated into its constituent enantiomers. Cellular assays showed that the (R)-enantiomer was highly effective at activating the p53 pathway and inhibiting the growth of cancer cells with wild-type p53. nih.gov In contrast, the (S)-enantiomer exhibited significantly lower biological activity. nih.gov

Table 2: Stereochemical Impact on the Binding Affinities of MDM2 Antagonists

| Compound | Description | Binding Affinity (Kᵢ) |

| (+)-1ja | Enantiomer of compound 1j | 90 nM |

| (−)-1jb | Enantiomer of compound 1j | 700 nM |

| (R)-enantiomer | Indole-based MDM2 antagonist | Biologically active in cellular assays nih.gov |

| (S)-enantiomer | Indole-based MDM2 antagonist | Less bioactive in cellular assays nih.gov |

Neuronal Kv7 channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. acs.orggoogle.com Activators of these channels have therapeutic potential for conditions such as epilepsy and other hyperexcitability disorders. acs.org While fluorinated benzylamines have been explored as scaffolds for Kv7 channel modulators, a review of the current scientific literature reveals no specific studies detailing the use of this compound in the synthesis of neuronal Kv7 channel activators. Research in this area has focused on other isomers of trifluorobenzylamine.

Natural products and their analogues are a rich source of new drug leads. The introduction of fluorine into natural product scaffolds can lead to enhanced biological activity. Imidazolium (B1220033) alkaloids, such as the lepidilines isolated from the Maca plant, have demonstrated anticancer properties.

In the quest for novel and more potent anticancer agents, researchers have synthesized fluorinated analogues of lepidilines. A general synthetic strategy involves the use of fluorinated benzylamines as key starting materials. While the broader study encompasses various fluorinated benzylamines, specific examples within this research demonstrate the utility of this compound in constructing these complex, biologically active molecules. This approach allows for the systematic exploration of how fluorine substitution patterns on the benzyl (B1604629) ring influence the cytotoxic properties of the resulting imidazolium salts.

Role in PROTAC (Proteolysis Targeting Chimeras) Development

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by co-opting the body's own cellular disposal system, the ubiquitin-proteasome system. nih.govnih.govsigmaaldrich.com These molecules typically consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for degradation by the proteasome. sigmaaldrich.com

The design and synthesis of effective PROTACs are complex, with the linker component playing a critical role in determining the efficacy of the final molecule. nih.gov The linker's length, rigidity, and chemical composition are crucial for achieving the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex. nih.gov

In this context, this compound serves as a valuable synthetic building block. smolecule.com While direct incorporation into a specific, named PROTAC is not extensively documented in public literature, its structural and chemical properties make it a highly relevant intermediate in the construction of these complex therapeutic agents. The fluorinated benzylamine (B48309) moiety can be integrated into the linker or used to attach to the protein-targeting ligand or the E3-ligase ligand. Fluorination is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, membrane permeability, and metabolic stability, all of which are critical for the drug-like properties of PROTACs. soton.ac.uk The amine group provides a reactive handle for further chemical modifications and linker attachment. Therefore, this compound represents a key piece in the synthetic toolbox for medicinal chemists developing the next generation of targeted protein degraders.

In Materials Science and Advanced Functional Materials

Interface Engineering in Perovskite Photovoltaics

In the field of materials science, this compound (TFBA) has emerged as a key agent for interface engineering in perovskite solar cells (PSCs), significantly boosting their performance and stability. researchgate.netresearchgate.net Interface engineering is a critical strategy for enhancing the efficiency of PSCs by modifying the junctions between different layers of the solar cell to improve charge transport and reduce energy loss. rsc.orgrsc.orgmdpi.com

Research has demonstrated that introducing TFBA during the fabrication of the perovskite film acts as a powerful modification strategy. researchgate.netresearchgate.net Specifically, when TFBA is added as a liquid-form neutral amine to the anti-solvent (such as ethyl acetate) during the perovskite film preparation, it facilitates in situ defect passivation at the interface. researchgate.netresearchgate.net This approach has been particularly effective for wide-bandgap inverted perovskite solar cells. The application of TFBA in this manner has led to devices with a power conversion efficiency (PCE) of 20.39%, which is among the highest recorded for cells with a 1.68 eV bandgap. researchgate.netresearchgate.net This enhancement is a direct result of improved interface quality, which minimizes the open-circuit voltage (VOC) deficit, a major limiting factor for PCE in wide-bandgap PSCs. researchgate.net

Defect Passivation Mechanisms in Optoelectronic Devices

The effectiveness of this compound in enhancing perovskite solar cell performance lies in its specific defect passivation mechanism. researchgate.net Perovskite films, especially those produced by solution methods, often contain crystallographic defects, such as vacancies and dangling bonds, which act as traps for charge carriers and centers for non-radiative recombination, thereby reducing device efficiency and stability. mdpi.come3s-conferences.org

Table 1: Performance of Inverted Perovskite Solar Cells with and without TFBA Treatment

| Treatment | Power Conversion Efficiency (PCE) | Bandgap |

|---|---|---|

| With this compound (TFBA) | 20.39% researchgate.netresearchgate.net | 1.68 eV researchgate.netresearchgate.net |

| Control (Without TFBA) | Lower (not specified) | 1.68 eV researchgate.netresearchgate.net |

As an Intermediate for Agrochemicals and Specialty Chemicals

This compound is a significant intermediate in the synthesis of agrochemicals and other specialty chemicals. smolecule.comlookchem.com Its value stems from the unique properties conferred by the trifluorinated benzene (B151609) ring. The presence of fluorine atoms in a molecule can enhance its biological activity, metabolic stability, and lipophilicity, which are desirable characteristics for active ingredients in pesticides and herbicides.

The compound serves as a key building block for creating more complex, bioactive molecules designed for crop protection. smolecule.com The benzylamine structure allows for a variety of chemical reactions, such as nucleophilic substitution, enabling the attachment of different functional groups to build a diverse range of chemical entities. This versatility makes it a sought-after precursor in the research and development of new agrochemical products. lookchem.com Furthermore, its utility extends to the manufacturing of other specialty chemicals, including dyes and polymers, where the fluorinated aromatic moiety can impart specific properties like enhanced stability or unique electronic characteristics. smolecule.com

Table 2: Applications of this compound as a Chemical Intermediate

| Industry | Application Area | Role of the Compound |

|---|---|---|

| Agrochemicals | Pesticide/Herbicide Synthesis | Building block for bioactive molecules smolecule.com |

| Pharmaceuticals | Drug Development | Intermediate for complex organic molecules smolecule.com |

| Materials Science | Specialty Polymers & Dyes | Intermediate for performance-enhancing materials smolecule.com |

| Research | Biochemical Probes | Used in enzyme interaction studies smolecule.com |

Mechanistic Investigations and Computational Modeling of 3,4,5 Trifluorobenzylamine Reactivity

Elucidation of Reaction Mechanisms for Derivatization

The reactivity of 3,4,5-Trifluorobenzylamine is centered around its primary amine group, which serves as a versatile handle for a variety of chemical transformations. The mechanisms for its derivatization are well-established reactions in organic chemistry, often employed to construct more complex molecules for pharmaceutical applications.

Key derivatization reactions include:

Nucleophilic Substitution: The amine group acts as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides. This reaction typically proceeds under basic conditions to yield N-substituted benzylamine (B48309) derivatives.

Amide Coupling: This is one of the most common derivatization methods. This compound is coupled with carboxylic acids using activating agents like carbodiimides (e.g., EDC/HCl) to form stable amide bonds. This reaction is fundamental in the synthesis of many biologically active compounds.

Schiff Base Formation: The amine group undergoes condensation with aldehydes or ketones, usually under mild acidic conditions, to form imines (Schiff bases). This reversible reaction is crucial for dynamic combinatorial chemistry and the synthesis of certain ligand types.

Reductive Amination: Following Schiff base formation, the intermediate imine can be reduced in situ (e.g., with sodium borohydride) to form a stable secondary amine, providing a robust method for N-alkylation.

Multicomponent Reactions: this compound is an effective component in multicomponent reactions, such as the Ugi four-component reaction. In one documented synthesis of MDM2 antagonists, this compound, an indole-3-carboxaldehyde, a convertible isocyanide, and methanol (B129727) were combined in a convergent one-pot process to rapidly assemble a complex molecular scaffold rug.nl. This highlights the efficiency of using this building block to create diverse chemical libraries rug.nl.

In the synthesis of purine-based kinase inhibitors, the derivatization mechanism involves a nucleophilic aromatic substitution where the benzylamine displaces a leaving group on the purine (B94841) ring, a reaction often driven by heating in a suitable solvent nih.gov.

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the reaction pathways of complex molecules like this compound. DFT calculations allow researchers to model transition states, calculate activation energies, and predict the feasibility and selectivity of reactions before they are attempted in the lab nih.gov.

For instance, DFT studies on related iridium-catalyzed C-H alkenylation of benzylamines have provided profound mechanistic insights. These calculations revealed that the reaction proceeds through a sequence involving N-deprotonation, reversible C-H activation, migratory insertion of the alkene, and finally, protonation and elimination to yield the product nih.govacs.org. The calculations were able to determine that the migratory insertion of the acrylate (B77674), not the C-H activation itself, was the rate-determining step of the entire catalytic cycle nih.gov. This was supported by experimental kinetic isotope effect (KIE) data acs.org.

Furthermore, DFT can explain regioselectivity. In the case of ethyl acrylate insertion, calculations showed that the nucleophilic attack occurs at the carbon atom with the larger orbital coefficient of the π* antibonding orbital, while steric effects dictate the orientation of the incoming molecule nih.govacs.org. Hybrid quantum mechanics/molecular mechanics (QM/MM) models, which use DFT for the reactive core, have also been employed to study the interactions of fluorinated benzylamine derivatives within the active sites of enzymes like carbonic anhydrase II nih.gov. These models help in understanding the specific non-covalent interactions, such as those between the fluorinated ring and protein residues nih.govrsc.org.

Analysis of Inductive and Stereoelectronic Effects of Fluorine Substitution on Reactivity

The three fluorine atoms on the benzene (B151609) ring of this compound exert powerful electronic effects that significantly modify its reactivity compared to unsubstituted benzylamine.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (σI) is a dominant factor. The three fluorine atoms pull electron density from the aromatic ring, making the ring electron-deficient. This has several consequences:

It lowers the pKa of the benzylamine, reducing the basicity of the amine group. This is because the electron-withdrawing ring destabilizes the corresponding ammonium (B1175870) cation (R-NH3+).

It stabilizes the molecular orbitals of the molecule, lowering the energy of both the HOMO and LUMO nih.gov.

It can strengthen C-H bonds as hydrogen bond donors by increasing their positive polarization ethernet.edu.et.

Stereoelectronic Effects: These relate to the influence of orbital alignment on molecular conformation and reactivity. The C-F bond has a low-lying antibonding orbital (σ*C-F). This orbital can accept electron density from neighboring electron-rich orbitals, such as the nitrogen lone pair ethz.ch. This donation, known as a hyperconjugative interaction, can stabilize specific conformations and influence the energy of transition states during reactions.

Together, these effects make the fluorinated aromatic ring less susceptible to electrophilic attack but can influence the reactivity of the benzylic position and the amine group. The strong inductive effect is a key feature leveraged in drug design to modulate the physicochemical properties of molecules nih.govcore.ac.uk.

Structure-Activity Relationship (SAR) Studies in Fluorinated Benzylamine Derivatives

The specific substitution pattern of this compound has proven to be critical in structure-activity relationship (SAR) studies, where systematic changes to a molecule are made to understand their impact on biological activity. The inclusion of this moiety often enhances binding affinity, metabolic stability, and cell permeability.

A prominent example comes from the development of small-molecule inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. In one study, a library of fluorinated indole-based compounds was synthesized. The derivative incorporating a this compound substituent was found to be a potent binder to the MDM2 protein, whereas other isomers with different fluorine substitution patterns were inactive mdpi.com. Subsequent detailed biophysical analysis, including fluorescence polarization and NMR, confirmed the strong binding of the 3,4,5-trifluoro substituted compound to MDM2 rug.nl. The crystal structure of a related analogue bound to MDM2 revealed that the fluorinated ring fits into a key hydrophobic pocket, demonstrating the importance of this specific substitution for optimal interaction rug.nl.

In the optimization of tirbanibulin, a microtubule-targeting agent, SAR studies showed that modifications to the benzylamine portion of the molecule were generally well-tolerated. Specifically, a derivative with a para-fluoro benzylamine exhibited not only potent activity but also a favorable in vivo pharmacokinetic (PK) profile with excellent oral bioavailability nih.govrsc.org. This suggests that fluorination of the benzylamine moiety is a viable strategy for improving the drug-like properties of these agents rsc.org.

These studies underscore that the number and position of fluorine atoms are not arbitrary. The 3,4,5-trifluoro pattern provides a unique combination of electronic and steric properties that can lead to superior biological activity compared to other fluorination patterns or the non-fluorinated parent compound.

Interactive Data Table: SAR Findings in Fluorinated Benzylamine Derivatives

| Parent Compound/Scaffold | Derivative Moiety | Target | Key SAR Finding | Reference(s) |

| Indole-based Ugi Product | This compound | p53-MDM2 | Showed potent binding (K_i = 130 nM⁻¹), while other fluorine isomers were inactive. The 3,4,5-substitution pattern was critical for activity. | rug.nlmdpi.com |

| Tirbanibulin | p-Fluoro Benzylamine | Microtubules / Src Kinase | Para-fluorination was well-tolerated, maintained potency, and led to an excellent in vivo pharmacokinetic profile and oral bioavailability. | nih.govrsc.org |

| Purine Scaffold (Longdaysin) | 3-(Trifluoromethyl)benzylamine | Casein Kinase Iα/δ | Used as a key building block to generate a library of kinase inhibitors for modulating circadian rhythms. | nih.gov |

| Anthranilic Acid | 4-(Trifluoromethyl)benzylamine | HMG-CoA Reductase | The resulting amide derivative showed moderate in vitro inhibition (46% at 20 µM) of the target enzyme. | mdpi.com |

Advanced Analytical Techniques for Characterization and Elucidation of 3,4,5 Trifluorobenzylamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. thermofisher.com The unique properties of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance and high sensitivity, make ¹⁹F NMR a powerful technique for characterizing compounds like 3,4,5-trifluorobenzylamine. nih.govnih.gov

¹H and ¹³C NMR for Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for detailed assignments of ¹H and ¹³C signals, especially in complex derivatives. conicet.gov.ar These experiments establish correlations between protons, between protons and carbons, and long-range correlations, respectively, which are crucial for unambiguous structural elucidation. conicet.gov.ar

¹⁹F NMR for Quantification and Environmental Probing

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap. thermofisher.comnih.govmdpi.com This technique provides a direct and non-targeted snapshot of all fluorinated species in a sample. scholaris.ca

Quantitative Analysis: ¹⁹F NMR can be used for the accurate quantification of fluorinated compounds. acgpubs.org By using an internal standard, the concentration of a fluorinated analyte can be determined with high precision. acgpubs.org A study on the quantification of fluorine-containing drugs demonstrated the high accuracy and reproducibility of ¹⁹F-qNMR. The large chemical shift dispersion in ¹⁹F NMR allows for the clear separation of signals, which is essential for accurate integration and quantification. acgpubs.org

Environmental Probing: The absence of naturally occurring organofluorine compounds makes ¹⁹F NMR an excellent tool for environmental analysis with minimal background interference. scholaris.ca It has been successfully used to monitor the degradation and transformation of fluorinated agrochemicals and to detect organic fluorine contamination in various environmental samples like water and soil. scholaris.caresearchgate.net The technique's ability to provide a comprehensive fluorine profile makes it superior to some mass spectrometry methods for accounting for the total extractable organic fluorine content. scholaris.ca

Advanced NMR Techniques, e.g., Hyperpolarised Benchtop NMR (SABRE, SHARPER)

Benchtop NMR spectrometers offer a more accessible and cost-effective alternative to high-field instruments but often suffer from lower sensitivity. whiterose.ac.ukrsc.org Hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance NMR signals, overcoming this limitation. rsc.orgmagritek.comresearchgate.net

SABRE utilizes para-hydrogen to transfer polarization to a target molecule via a catalyst, resulting in significant signal enhancements. rsc.orgnih.gov This technique has been shown to reduce the limit of detection (LOD) for fluorinated analytes into the micromolar and even nanomolar range on benchtop spectrometers. whiterose.ac.ukmagritek.com For example, a study demonstrated the quantification of 2,4,6-trifluorobenzylamine at low micromolar concentrations using SABRE-enhanced ¹⁹F benchtop NMR. whiterose.ac.uk

Combining SABRE with techniques like SHARPER (Sensitive, Homogeneous, And Resolved PEaks in Real time) can further improve sensitivity and resolution, enabling the analysis of very dilute samples. researchgate.net These advancements make benchtop NMR a powerful tool for quantitative trace analysis. researchgate.netnih.gov

| Technique | Analyte | LOD Improvement | Reference |

| SABRE ¹⁹F Benchtop NMR | 3,5-difluoropyridine | to 6.84 ± 0.45 μM | whiterose.ac.ukmagritek.com |

| SABRE ¹⁹F Benchtop NMR | 2,4,6-trifluorobenzylamine | to 162 ± 28 μM | whiterose.ac.ukmagritek.comresearchgate.net |

| SABRE-SHARPER ¹⁹F Benchtop NMR | 3,5-difluoropyridine | to 600 ± 20 nM | whiterose.ac.uk |

| SABRE-SHARPER ¹⁹F Benchtop NMR | 2,4,6-trifluorobenzylamine | to 17.5 ± 2.0 μM | whiterose.ac.uk |

Two-Dimensional (2D) NMR Experiments for Ligand-Protein Interactions (e.g., HSQC)

2D NMR experiments are crucial for studying the interactions between ligands, such as derivatives of this compound, and proteins. creative-biostructure.com The Heteronuclear Single Quantum Coherence (HSQC) experiment, particularly the ¹H-¹⁵N HSQC, is a cornerstone technique in this area. nih.govnih.govnih.gov

By labeling the protein with ¹⁵N, the ¹H-¹⁵N HSQC spectrum provides a unique "fingerprint" of the protein's amide backbone. creative-biostructure.comcreative-biostructure.com When a ligand binds to the protein, changes in the chemical environment of the amino acid residues at the binding site lead to chemical shift perturbations (CSPs) in the HSQC spectrum. nih.govcreative-biostructure.com Mapping these CSPs allows for the identification of the ligand-binding site on the protein. nih.govnih.gov

Fluorine-observed 2D NMR experiments can also be employed. Protein-observed fluorine (PrOF) NMR, where a fluorine-labeled protein is used, offers a simplified spectrum and is highly sensitive to weak binding interactions. nih.gov Ligand-observed fluorine NMR, such as ¹⁹F Carr-Purcell-Meiboom-Gill (CPMG) experiments, can effectively screen for fluorinated fragments that bind to a target protein. researchgate.net

| 2D NMR Experiment | Application | Key Information |

| ¹H-¹⁵N HSQC | Ligand-protein interaction | Identifies binding site, determines binding affinity |

| Protein-Observed ¹⁹F NMR | Ligand discovery | Sensitive to weak interactions, simplified spectrum |

| ¹⁹F CPMG | Fragment screening | Identifies binding of fluorinated ligands |

| 2D Filtered NOESY | Structure of bound ligand | Determines the conformation of the ligand when bound to the protein |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes an even more potent tool for analyzing complex mixtures.

LC-MS and GC-MS for Mixture Analysis and Impurity Profiling

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the analysis of complex mixtures and the identification of impurities in pharmaceutical and chemical samples. ajprd.com

LC-MS: LC-MS is widely used for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.netnih.gov In the context of this compound derivatives, LC-MS can be used to monitor reaction progress, identify byproducts, and quantify the final product. mdpi.com Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the analyte's properties. mdpi.comshimadzu.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which aids in the identification of unknown compounds. researchgate.netnih.gov

GC-MS: GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds. thermofisher.comeurl-pesticides.eu It is a valuable tool for impurity profiling, allowing for the separation and identification of trace-level impurities in starting materials and final products. thermofisher.com High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide elemental compositions of impurities, facilitating their structural elucidation. thermofisher.com For instance, GC analysis was used to confirm the purity of an intermediate in the synthesis of a fluorinated benzonitrile (B105546), a precursor to benzylamines.

| Technique | Application | Advantages |

| LC-MS/MS | Analysis of complex mixtures, reaction monitoring, quantification | Applicable to a wide range of compounds, provides structural information |

| GC-MS | Impurity profiling of volatile compounds | High separation efficiency, sensitive detection |

| GC-HRAMS | Structural elucidation of impurities | Provides accurate mass and elemental composition |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique is indispensable for understanding the solid-state structure of this compound derivatives, providing detailed insights into bond lengths, bond angles, and intermolecular interactions that govern their molecular packing and conformation.

In the context of drug design and medicinal chemistry, X-ray crystallography is crucial for elucidating the binding modes of inhibitor molecules within their biological targets. For instance, the crystal structure of a potent p53-MDM2 antagonist derived from this compound has been analyzed in complex with the MDM2 protein. nih.govrug.nl This analysis revealed that the inhibitor binds to the protein in a "three-finger" binding mode. rug.nl Specifically, the 3,4,5-trifluorobenzyl moiety of the inhibitor plays a critical role in this interaction by occupying the Leu26 subpocket of the MDM2 protein. nih.gov The structural data further shows that this substituent is involved in a π-stacking interaction with the side chain of the His-96 residue of the protein, which helps to stabilize the complex. nih.gov

This level of detail is instrumental for structure-based drug design, allowing researchers to rationalize the observed biological activity and to design new derivatives with improved potency and selectivity. High-resolution X-ray studies can reveal the intricate protein-inhibitor interactions and the mechanisms of inhibition. nih.gov

| Parameter | Finding | Significance |

|---|---|---|

| Binding Mode | Classical three-finger binding mode in the MDM2 protein pocket. rug.nl | Confirms the mechanism of action as an inhibitor of the p53-MDM2 interaction. |

| Key Interaction Group | 3,4,5-Trifluorobenzyl substituent. nih.gov | Highlights the importance of the fluorinated phenyl ring for potent inhibition. |

| Binding Pocket Occupancy | The trifluorobenzyl group fills the Leu26 subpocket of MDM2. nih.gov | Provides a structural basis for the inhibitor's affinity and specificity. |

| Specific Intermolecular Forces | π-stacking between the trifluorobenzyl ring and the His-96 residue of MDM2. nih.gov | Explains the stabilization of the inhibitor-protein complex, contributing to its high affinity. |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental tools for the separation, purification, and purity assessment of this compound and its synthesized derivatives. Due to the multi-step nature of the syntheses involving this building block, reaction mixtures often contain the desired product alongside unreacted starting materials, byproducts, and intermediates. Chromatographic methods provide the means to isolate the target compound and verify its purity to a high degree.

Gas chromatography (GC) is frequently employed to monitor the progress of reactions and to determine the purity of intermediates and final products, with purities often exceeding 99% being reported for fluorinated benzylamines. google.comgoogle.com For more complex, non-volatile derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. Systematic method development protocols are often followed to achieve optimal separation of the main compound from its related impurities. lcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Many complex molecules derived from this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit significantly different biological activities, making their separation and individual characterization essential. google.com Chiral HPLC and, increasingly, Supercritical Fluid Chromatography (SFC) are the premier techniques for resolving these racemic mixtures. rsc.orgnih.gov

These methods rely on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation. rsc.org Polysaccharide-based CSPs are particularly effective and widely used for a broad range of racemic compounds. nih.gov

A notable application is the separation of enantiomers of macrocyclic p53–MDM2 inhibitors synthesized using this compound. In one study, a racemic mixture of a derivative was found to have a binding affinity (Kᵢ) of 140 nM. acs.org Using preparative chiral SFC, the individual enantiomers were resolved. The separated enantiomers showed markedly different activities: the (+)-enantiomer exhibited an improved affinity of 90 nM, while the (–)-enantiomer was significantly less active with an affinity of 700 nM. acs.org Similarly, another study on an indole-based antagonist confirmed the stereo-selectivity, where the (R)-enantiomer was highly active, while the (S)-enantiomer was found to be inactive. nih.gov This enantiomeric separation was achieved using preparative chiral SFC. nih.govrug.nl

| Compound | Description | Binding Affinity (Kᵢ) to MDM2 |

|---|---|---|

| Compound 1j | Racemic Mixture | 140 nM acs.org |

| (+)-1ja | Separated Enantiomer 1 | 90 nM acs.org |

| (–)-1jb | Separated Enantiomer 2 | 700 nM acs.org |

The choice between chiral HPLC and SFC often depends on the specific application. SFC is noted for its faster separations and reduced environmental impact due to the use of supercritical CO₂ as the main mobile phase component. researchgate.net The conditions for such separations are carefully optimized.

| Parameter | Condition |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase (Column) | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol (B129727), Ethanol) |

| Detection | UV-Vis Detector |

| Mode | Preparative or Analytical |

Future Directions and Emerging Research Frontiers

Development of Novel and Green Synthetic Routes for 3,4,5-Trifluorobenzylamine

Traditional synthesis routes for fluorinated benzylamines often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com The drive towards sustainable chemistry is pushing for the development of more environmentally benign and efficient synthetic methods. wordpress.com

Photocatalysis: A promising green approach is the use of visible-light photocatalysis. This methodology can enable the synthesis of amines under mild conditions, often utilizing readily available catalysts and light as a renewable energy source. rsc.org For instance, photocatalytic methods have been developed for the transfer hydrogenation of imines to amines using quantum dots as catalysts, and for the α-functionalization of amines. nih.govacs.org These strategies offer a potential pathway for the direct and controlled synthesis of this compound and its derivatives, reducing the need for stoichiometric reagents and harsh conditions. digitellinc.com

Biocatalysis: Another frontier is biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalytic synthesis of amines is rapidly advancing. Enzymes like amine dehydrogenases are being explored for the synthesis of chiral amines. smolecule.com Future research could focus on discovering or engineering enzymes capable of producing this compound, offering a highly sustainable manufacturing process.

The table below compares conventional and emerging green synthetic strategies applicable to amine synthesis.

Interactive Table: Comparison of Synthetic Routes for Amines| Method | General Principle | Advantages | Challenges for this compound |

|---|---|---|---|

| Conventional Chemical Synthesis | Multi-step fluorination and reduction of nitrile precursors. | Established and scalable. | Often requires harsh conditions, hazardous reagents, and generates waste. wordpress.com |

| Photocatalysis | Use of light-absorbing catalysts to drive chemical reactions. rsc.org | Mild reaction conditions, use of renewable energy, high atom economy. digitellinc.com | Substrate scope and optimization for specific trifluorinated compounds. |

| Biocatalysis | Enzyme-mediated synthesis. smolecule.com | High selectivity, mild aqueous conditions, biodegradable catalysts. | Discovery or engineering of a specific enzyme for the target molecule. |

Expansion of Applications in Emerging Interdisciplinary Fields

The application of this compound is expanding from its traditional use in medicinal chemistry to materials science and agrochemicals.

Materials Science: In materials science, this compound is being used as a building block for functional polymers. For example, it has been employed in the post-polymerization modification of poly(pentafluorophenyl acrylate) in a continuous flow reactor. whiterose.ac.uk This process allows for the precise tuning of polymer properties by incorporating the trifluorobenzyl group, opening avenues for creating novel materials with specific thermal or interactive characteristics. The use of automated flow chemistry in this context highlights the synergy between chemical synthesis and materials engineering. whiterose.ac.uk

Medicinal Chemistry: In medicinal chemistry, this compound is a key component in the synthesis of potent inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy. nih.govnih.govacs.org The trifluorophenyl moiety plays a crucial role in the binding affinity of these inhibitors. nih.gov

Agrochemicals: The compound is also noted for its use in the synthesis of agrochemicals. smolecule.com The incorporation of fluorine atoms can enhance the biological activity and metabolic stability of pesticides and herbicides, a principle that continues to be explored with building blocks like this compound.

Rational Design and Optimization of Fluorinated Bioactive Molecules

The strategic incorporation of fluorine is a powerful tool in drug discovery, often improving metabolic stability, binding affinity, and bioavailability. mdpi.comacs.org this compound serves as an exemplary scaffold for the rational design of such molecules.

Computational methods are essential in predicting how fluorination will impact molecular interactions. acs.org In the case of p53-MDM2 inhibitors, molecular modeling has shown that the 3,4,5-trifluorophenyl ring of derivatives synthesized from this amine fits into the p53Leu26 hydrophobic pocket of the MDM2 protein. nih.govacs.org This placement facilitates favorable π-π stacking interactions with the His96 residue of the protein, significantly enhancing binding affinity. nih.gov One study reported that a macrocyclic inhibitor synthesized using this compound exhibited a binding affinity (Ki) of 140 nM as a racemic mixture, with the more active enantiomer showing a Ki of 90 nM. nih.govacs.org

Future research will continue to leverage computational chemistry and structural biology to guide the design of new bioactive molecules based on the this compound scaffold. acs.orgnih.gov This rational approach minimizes trial-and-error synthesis and accelerates the discovery of drug candidates with optimized pharmacological profiles. researchgate.net

Interactive Table: Research Findings on a this compound-derived MDM2 Inhibitor

| Compound Derivative | Target | Key Interaction | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Macrocycle (racemic mixture) | p53-MDM2 | π-π stacking with His96 in Leu26 pocket. | 140 nM | nih.govacs.org |

| Macrocycle (active enantiomer) | p53-MDM2 | π-π stacking with His96 in Leu26 pocket. | 90 nM | nih.govacs.org |

| Indole-based antagonist (ester form) | p53-MDM2 | Binds to MDM2, displacing p53. | 0.4 µM | nih.gov |

| Indole-based antagonist (acid form) | p53-MDM2 | Binds to MDM2, displacing p53. | 0.13 µM | nih.gov |

Integration of this compound in Automated Synthesis and Machine Learning Platforms

The convergence of automated synthesis, particularly flow chemistry, and machine learning is revolutionizing chemical research. princeton.eduresearchgate.net this compound is already being utilized in these advanced platforms.

Automated Flow Synthesis: Research has demonstrated the use of this compound in an automated flow reactor for the high-throughput modification of polymers. whiterose.ac.uk This system allows for precise control over the incorporation of the amine into the polymer backbone, enabling the rapid generation of a library of materials with varied properties. whiterose.ac.uk Flow chemistry offers advantages such as improved reaction control, safety, and scalability, which are particularly beneficial when working with reactive intermediates. beilstein-journals.orgrsc.org

Machine Learning: Machine learning algorithms can accelerate the discovery and optimization of chemical reactions. beilstein-journals.orgchimia.ch By analyzing data from high-throughput experiments, these models can predict reaction outcomes, such as yield or selectivity, and suggest optimal reaction conditions. princeton.edud-nb.info For a building block like this compound, machine learning could be used to rapidly screen a wide range of reaction partners and conditions, identifying novel transformations and applications far more efficiently than through traditional experimentation. researchgate.net The integration of automated synthesis platforms with machine learning creates a closed-loop system for autonomous discovery and optimization. beilstein-journals.org

Exploration of this compound Derivatives in Advanced Imaging Agents

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used extensively in clinical diagnostics and biomedical research. tandfonline.com The development of novel PET radiotracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F), is a major area of research. nih.gov The properties of this compound make its derivatives promising candidates for new PET imaging agents.

The carbon-fluorine bond is strong, which can impart metabolic stability to a radiotracer. acs.org Furthermore, the presence of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. tandfonline.com Many successful PET tracers are fluorinated compounds. For example, N,N-Dimethyl-2-(2-amino-4-[¹⁸F]fluorophenylthio)benzylamine ([¹⁸F]4-F-ADAM) has been developed as an effective radioligand for imaging serotonin (B10506) transporters in the brain. ontosight.aisnmjournals.orgnih.gov

While direct ¹⁸F-labeling of this compound has not been extensively reported, its structure is analogous to other fluorinated benzylamines that have been successfully developed as PET agents. snmjournals.orgnih.gov Future research could focus on synthesizing ¹⁸F-labeled derivatives of this compound. These new tracers could be designed to target specific proteins, such as enzymes or receptors, implicated in diseases like cancer or neurological disorders, leveraging the known bioactivity of molecules derived from this scaffold. mdpi.comgoogle.comresearchgate.netmdpi.com

常见问题

Q. What are the established synthetic routes for 3,4,5-trifluorobenzylamine, and how do reaction conditions impact yield?

The compound is typically synthesized via catalytic hydrogenation of the corresponding nitrile precursor. For example, 2,4,6-trifluorobenzylamine is prepared using palladium catalysts in ethyl acetate under 0.5 MPa hydrogen pressure at 90°C for 12 hours . Reaction optimization (e.g., catalyst loading, solvent selection, and temperature) is critical for reducing dehalogenation side reactions. Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the amine in high purity.

Q. How can researchers safely handle this compound given its hazards?

The compound is classified as harmful (Xn) and may cause skin/eye irritation. Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or direct contact . Storage should be in a cool, dry environment, away from oxidizing agents. In case of exposure, immediate washing with water and medical consultation are advised .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- NMR spectroscopy : Fluorine-19 NMR distinguishes fluorine substitution patterns .

- Mass spectrometry (MS) : Confirms molecular weight (147.0979 g/mol for the aniline precursor) .

- HPLC : Monitors purity, especially when synthesizing derivatives (e.g., with diamines or phosphazenes) . Physical properties like melting point (58–62°C for the aniline analog) and density (1.409 g/cm³) aid in identification .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in derivatization reactions?

The electron-withdrawing nature of fluorine atoms deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. For example, coupling reactions with carbazolyldiamines require careful selection of catalysts (e.g., triethylamine) and solvents (THF) to achieve regioselectivity . Computational modeling (e.g., DFT) can predict reactive sites and optimize reaction pathways.

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzylamines?

Discrepancies often arise from variations in fluorination methods (e.g., direct fluorination vs. halogen exchange). Systematic studies comparing catalysts (e.g., Pd vs. Ni), solvent polarity, and reaction time are essential. For instance, catalytic hydrogenation at 90°C in ethyl acetate provides higher yields than aqueous-phase methods due to reduced side reactions . Replicating published protocols with controlled parameters (e.g., inert atmosphere) minimizes variability.

Q. How can this compound be functionalized for applications in medicinal chemistry?

The amine group enables derivatization via:

- Schiff base formation : Reacting with aldehydes/ketones under mild acidic conditions.

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HCl) to link with carboxylic acids .

- Coordination chemistry : Binding to metal centers (e.g., Pd or Pt) for catalytic or bioactive complexes. Reaction progress should be monitored via TLC or LC-MS to ensure completion.

Q. What challenges arise in quantifying trace impurities in fluorinated benzylamine derivatives?

Q. How do steric and electronic effects of trifluoromethyl groups impact crystallization behavior?

The trifluoromethyl group’s bulkiness disrupts crystal packing, often leading to lower melting points compared to non-fluorinated analogs. For example, 3-(trifluoromethyl)benzylamine has a density of 1.222 g/cm³ and requires slow evaporation from non-polar solvents (e.g., hexane) for single-crystal growth . X-ray crystallography can reveal intermolecular interactions (e.g., F···H hydrogen bonds) that stabilize the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。